molecular formula C21H24F3N3O2 B1194723 FI 302 CAS No. 73356-67-9

FI 302

Cat. No.: B1194723
CAS No.: 73356-67-9
M. Wt: 407.4 g/mol
InChI Key: BPDXSVFHUFURAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FI 302 involves the reaction of 4-methyl-6-trifluoromethyl-furo(3,2-b)indole-2-carboxylic acid with 3-piperidinopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

FI 302 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

FI 302 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

FI 302 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins. This leads to decreased inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with similar COX inhibition properties.

    Naproxen: An NSAID known for its long-lasting effects and COX inhibition.

    Diclofenac: A potent NSAID with a similar mechanism of action.

Uniqueness

FI 302 stands out due to its unique chemical structure, which includes a trifluoromethyl group and a furoindole core. These structural features contribute to its potent anti-inflammatory and analgesic effects, making it a valuable compound for further research and development .

Properties

CAS No.

73356-67-9

Molecular Formula

C21H24F3N3O2

Molecular Weight

407.4 g/mol

IUPAC Name

4-methyl-N-(3-piperidin-1-ylpropyl)-6-(trifluoromethyl)furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C21H24F3N3O2/c1-26-16-12-14(21(22,23)24)6-7-15(16)19-17(26)13-18(29-19)20(28)25-8-5-11-27-9-3-2-4-10-27/h6-7,12-13H,2-5,8-11H2,1H3,(H,25,28)

InChI Key

BPDXSVFHUFURAC-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4

Synonyms

FI 302
FI-302
N-(3-piperidinopropyl)-4-methyl-6-trifluoromethylfuro(3,2-b)indole-2-carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.